(R,R)-Glycopyrrolate

Stereoselectivity Muscarinic Receptor Binding Structure-Activity Relationship

Choose (R,R)-Glycopyrrolate for your mAChR research to eliminate the variability inherent in racemic glycopyrrolate. Muscarinic receptors exhibit pronounced stereoselectivity: the (2R)-isomers are orders of magnitude more active than (2S)-counterparts. Using this enantiomerically pure (2R,3'R) stereoisomer ensures consistent, reproducible pharmacology essential for SAR studies, analytical method validation, and in vivo antisialagogue efficacy models. Substituting with racemic material introduces unpredictable activity, compromising data integrity. Secure your high-purity reference standard today.

Molecular Formula C19H28BrNO3
Molecular Weight 398.3 g/mol
CAS No. 475468-09-8
Cat. No. B031317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-Glycopyrrolate
CAS475468-09-8
Synonyms(3R)-3-[[(2R)-Cyclopentylhydroxyphenylacetyl]oxy]-1,1-dimethylpyrrolidinium Bromide;  (3R)-3-[[(2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetyl]oxy]-1,1-dimethylpyrrolidinium Bromide (1:1)
Molecular FormulaC19H28BrNO3
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
InChIInChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1
InChIKeyVPNYRYCIDCJBOM-ZFNKBKEPSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,R)-Glycopyrrolate (CAS 475468-09-8): A Stereochemically Defined Anticholinergic Agent for Specialized Research


(R,R)-Glycopyrrolate, also known as (2R,3'R)-glycopyrrolate bromide, is the enantiomerically pure (R,R) stereoisomer of the muscarinic acetylcholine receptor (mAChR) antagonist glycopyrrolate . Unlike the commercially prevalent racemic mixture of (R,S) and (S,R) diastereomers, this compound exists as a single, well-defined stereoisomer with two chiral centers in the R configuration [1]. It is a quaternary ammonium derivative that functions as a competitive antagonist at mAChRs, and its defined stereochemistry is critical for consistent pharmacological activity in research settings [2].

Why (R,R)-Glycopyrrolate Cannot Be Interchanged with Racemic Glycopyrrolate or Other Anticholinergic Agents


Generic substitution is scientifically invalid for (R,R)-glycopyrrolate because muscarinic receptors exhibit pronounced stereoselectivity, and the biological activity of glycopyrrolate is heavily dependent on its stereochemical configuration [1]. Commercially available glycopyrrolate is a racemic mixture of (R,S) and (S,R) diastereomers, whereas (R,R)-glycopyrrolate represents a single, enantiomerically enriched entity [2]. Research has unequivocally demonstrated that the (2R)-isomers of glycopyrrolate and its analogs are significantly more active as muscarinic receptor antagonists than their (2S)-counterparts, with activity differences spanning orders of magnitude [3]. Therefore, substituting (R,R)-glycopyrrolate with racemic material introduces variable and unpredictable pharmacological effects, compromising experimental reproducibility and data integrity in studies requiring precise control over receptor engagement.

Quantitative Evidence Differentiating (R,R)-Glycopyrrolate from Stereochemical and Pharmacological Comparators


Stereoselective Enhancement of Muscarinic Receptor Affinity in Cloned Human Receptors

(R,R)-Glycopyrrolate, bearing the 2R configuration, exhibits markedly higher affinity for muscarinic acetylcholine receptors compared to its 2S counterparts. In a systematic evaluation of stereoisomeric soft anticholinergic analogs based on glycopyrrolate, 2R isomers were found to be significantly more active than 2S isomers, with a quantified activity difference ranging from 27- to 447-fold across SGM isomers and 6- to 4467-fold across SGa isomers [1]. This stereoselectivity is a class-level inference that directly applies to the parent (R,R)-glycopyrrolate structure, confirming that the 2R configuration is a critical determinant of high-affinity receptor binding.

Stereoselectivity Muscarinic Receptor Binding Structure-Activity Relationship

Analytical Purity and Defined Stereochemical Identity for Reproducible Research

Commercially available (R,R)-glycopyrrolate is supplied with a certified purity of ≥98% and is accompanied by full analytical characterization including HPLC-verified stereochemical purity . In contrast, generic racemic glycopyrrolate is a mixture of (R,S) and (S,R) diastereomers with no stereochemical specification, leading to batch-to-batch variability in pharmacological profile [1]. A validated ion-pair HPLC method specifically for the determination of (R,R)-glycopyrronium bromide and its related impurities has been established, enabling rigorous quality control and stability monitoring .

Analytical Characterization Purity Specification Quality Control

Documented In Vivo Efficacy in Reducing Drooling Frequency in Developmental Disability Models

(R,R)-Glycopyrrolate has been specifically documented to reduce the frequency of drooling in vivo in models associated with developmental disabilities . This activity is attributed to its potent anticholinergic effects, which are directly linked to its stereochemically optimized receptor binding profile . While racemic glycopyrrolate also exhibits antisialagogue activity, the defined (R,R)-stereoisomer offers a more consistent and predictable pharmacological effect due to the absence of less active stereoisomers that may contribute to off-target or variable responses [1].

In Vivo Pharmacology Antisialagogue Activity Developmental Disabilities

Potential for Reduced Off-Target Effects via M3/M2 Subtype Selectivity

While racemic glycopyrrolate exhibits no selectivity among M1-M3 muscarinic receptors, certain stereoisomers of glycopyrrolate-based soft analogs bearing the 2R and 3'S configurations demonstrate M3/M2 subtype selectivity of approximately 3-5 fold [1]. This selectivity is relevant to the (R,R)-glycopyrrolate scaffold and suggests that the defined stereochemistry may confer a more favorable therapeutic index by preferentially targeting M3 receptors (involved in smooth muscle contraction and glandular secretion) over M2 receptors (predominantly cardiac), potentially reducing the likelihood of cardiovascular side effects [2].

Subtype Selectivity Safety Pharmacology Muscarinic Receptors

Intellectual Property Foundation for Enantiomerically Enriched Formulations

U.S. Patent No. US6204285B1 explicitly claims methods and compositions for treating urinary incontinence using enantiomerically enriched (R,R)-glycopyrrolate, wherein the preparation is substantially free of (S,S)-glycopyrrolate and preferably comprises at least 85%, more preferably at least 95%, and most preferably at least 99% by weight of the (R,R)-enantiomer [1]. This patent establishes a clear intellectual property distinction and a defined enantiomeric excess specification that is not applicable to generic racemic glycopyrrolate.

Patent Literature Formulation Development Urinary Incontinence

High-Impact Research and Industrial Application Scenarios for (R,R)-Glycopyrrolate


Structure-Activity Relationship (SAR) Studies of Muscarinic Antagonists

Researchers conducting SAR investigations on mAChR antagonists require stereochemically pure compounds to accurately map the pharmacophore. (R,R)-Glycopyrrolate, with its defined (2R,3'R) configuration and documented high receptor affinity, serves as an essential reference standard for elucidating the contribution of each chiral center to binding potency and selectivity [1]. The availability of this single stereoisomer, supported by validated analytical methods , enables precise correlation of stereochemistry with pharmacological activity, which is impossible with racemic mixtures.

Preclinical Development of Sialorrhea Therapies

In vivo models of drooling associated with developmental disabilities or medication-induced hypersalivation benefit from the use of (R,R)-glycopyrrolate due to its documented antisialagogue efficacy [1]. The compound's defined stereochemistry ensures consistent anticholinergic activity, reducing experimental variability and facilitating dose-response studies. This is particularly valuable when evaluating novel formulations or combination therapies aimed at managing sialorrhea with minimal systemic exposure.

Analytical Method Development and Quality Control

Pharmaceutical analytical laboratories developing HPLC or UHPLC methods for glycopyrrolate-related substances can utilize (R,R)-glycopyrrolate as a high-purity reference standard [1]. Its well-characterized stereochemistry and availability with Certificate of Analysis (CoA) make it suitable for method validation, impurity profiling, and stability-indicating assays . The compound's defined identity is critical for ensuring accuracy and reproducibility in quality control testing of glycopyrrolate drug substances and products.

Mechanistic Studies of Stereoselective Drug Metabolism and Disposition

Investigators studying the stereoselective metabolism and pharmacokinetics of anticholinergic agents can employ (R,R)-glycopyrrolate to probe the influence of stereochemistry on esterase-mediated hydrolysis and tissue distribution [1]. The compound's quaternary ammonium structure and defined stereocenters make it an ideal probe for understanding how stereochemistry governs the metabolic fate and systemic exposure of soft anticholinergic drug candidates .

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